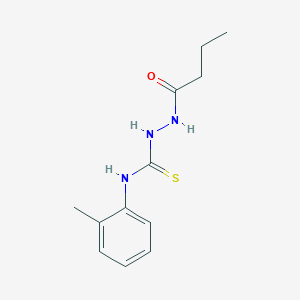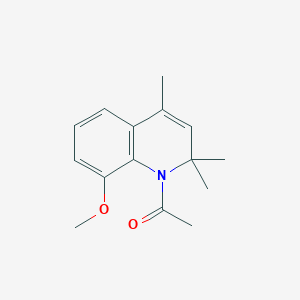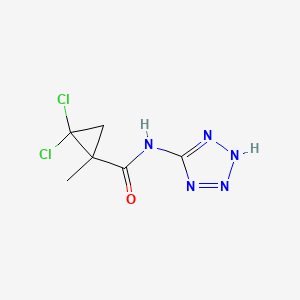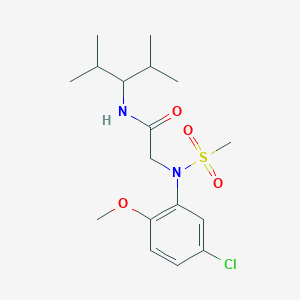![molecular formula C14H25N3OS B4671668 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4671668.png)
2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol, also known as MTEP, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 5 (mGluR5). This molecule has gained significant attention due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol acts as an allosteric antagonist of mGluR5, a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol binds to an allosteric site on mGluR5 and reduces the receptor's activity, leading to a decrease in glutamate release and downstream signaling pathways.
Biochemical and Physiological Effects
2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of excitotoxicity, and the attenuation of oxidative stress. 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol also has some limitations, including its potential off-target effects on other receptors and its potential toxicity at high doses.
Zukünftige Richtungen
For 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol research include the development of more selective and potent mGluR5 antagonists, the investigation of 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol's potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol's effects on synaptic plasticity and cognitive function.
Conclusion
In conclusion, 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol is a potent and selective allosteric antagonist of mGluR5 that has potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol and its underlying mechanisms of action.
Wissenschaftliche Forschungsanwendungen
2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, addiction, and anxiety. 2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-11(2)17-6-5-16(9-13(17)4-7-18)10-14-8-15-12(3)19-14/h8,11,13,18H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMZCGSFJKCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(C(C2)CCO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4671590.png)
![2-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B4671597.png)

methanone](/img/structure/B4671616.png)
![2-[3-methoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4671620.png)

![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)
![1-[3-(3-methylphenoxy)propyl]piperidine](/img/structure/B4671638.png)


![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4671655.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4671672.png)
